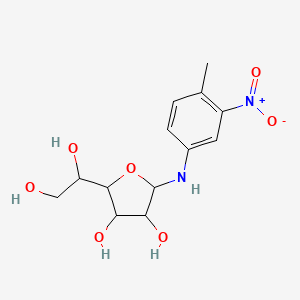![molecular formula C19H26N4O2S B5187291 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide](/img/structure/B5187291.png)
5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide is a chemical compound that has been extensively studied in the scientific community due to its potential therapeutic applications. This compound is known for its unique chemical structure and its ability to interact with specific biological targets in the body. In
Wirkmechanismus
The mechanism of action of 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and proteins in the body that are involved in inflammation, cell proliferation, and viral replication. This compound has also been shown to have an effect on the immune system, specifically on T-cell activation.
Biochemical and physiological effects:
5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation in the body by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to inhibit cell proliferation in cancer cells, leading to cell death. Additionally, it has been shown to have an effect on the immune system by inhibiting T-cell activation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide in lab experiments is its unique chemical structure, which allows it to interact with specific biological targets in the body. This compound also has a low toxicity profile, making it a safe option for use in lab experiments. One limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide. One direction is to further explore its potential therapeutic applications, specifically in the treatment of neurological disorders. Another direction is to study its effects on the immune system in more detail, as it has been shown to have an effect on T-cell activation. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific biological targets in the body.
Conclusion:
In conclusion, 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide is a chemical compound with unique chemical properties that has been extensively studied for its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-viral properties make it a promising candidate for further research. While its mechanism of action is not fully understood, this compound has shown to have several biochemical and physiological effects. Further research is needed to fully understand its potential therapeutic applications and mechanism of action.
Synthesemethoden
The synthesis of 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide involves several steps. The starting material for this synthesis is 3,6-dichloropyridazine, which is reacted with cycloheptylamine to form 6-(cycloheptylamino)-3-pyridazinylamine. This intermediate is then reacted with 2-ethylbenzenesulfonyl chloride to form the final product, 5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-[6-(cycloheptylamino)-3-pyridazinyl]-2-ethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[6-(cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2S/c1-2-14-9-10-15(13-18(14)26(20,24)25)17-11-12-19(23-22-17)21-16-7-5-3-4-6-8-16/h9-13,16H,2-8H2,1H3,(H,21,23)(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNVVEABCZMUQQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCCC3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[6-(Cycloheptylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-oxo-1,3-benzoxathiol-5-yl [(4-methylphenyl)sulfonyl]carbamate](/img/structure/B5187210.png)
![N-({[4-(butyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5187218.png)
![(3aS*,6aR*)-N-butyl-3-(3,4-dimethoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5187236.png)
![3-({4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}methyl)benzoic acid](/img/structure/B5187251.png)
![3-[1-(dibenzo[b,d]furan-4-ylmethyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B5187254.png)
![N-[1-{[(4-iodophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5187258.png)

![4,4'-[sulfonylbis(3,1-phenyleneoxy)]dianiline](/img/structure/B5187276.png)

![N-cyclohexyl-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5187284.png)
![ethyl 1-[4-(diethylamino)benzyl]-3-piperidinecarboxylate](/img/structure/B5187294.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(3-chlorobenzyl)propanamide](/img/structure/B5187303.png)
![methyl {4-oxo-5-{2-oxo-2-[(4-propoxyphenyl)amino]ethyl}-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1-imidazolidinyl}acetate](/img/structure/B5187304.png)
![N-[2-(benzoylamino)benzoyl]isoleucine](/img/structure/B5187307.png)